molecular formula C19H21BrN2O2 B5154806 1-(4-bromophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol

1-(4-bromophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol

Cat. No. B5154806
M. Wt: 389.3 g/mol
InChI Key: DSVWCLUOCFRAER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-bromophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol, also known as carvedilol, is a beta-blocker medication used to treat various cardiovascular conditions such as hypertension, heart failure, and angina. It was first synthesized in 1987 and was approved by the FDA in 1995.

Mechanism of Action

Carvedilol is a non-selective beta-blocker that works by blocking the beta-adrenergic receptors in the heart and blood vessels. This reduces the heart rate, decreases the force of contractions, and dilates the blood vessels, leading to a reduction in blood pressure. It also has antioxidant properties and can scavenge free radicals, which may contribute to its cardioprotective effects.
Biochemical and Physiological Effects
Carvedilol has several biochemical and physiological effects. It can reduce sympathetic nervous system activity, decrease plasma renin activity, and inhibit the activity of the angiotensin-converting enzyme. It can also decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. These effects may contribute to its therapeutic potential in cardiovascular diseases.

Advantages and Limitations for Lab Experiments

Carvedilol has several advantages for lab experiments. It is readily available, has a well-established synthesis method, and has been extensively studied for its pharmacological effects. However, it also has some limitations. Its non-selective beta-blocking activity may interfere with other physiological processes, and its antioxidant properties may make it difficult to isolate specific effects in experiments.

Future Directions

There are several future directions for the study of 1-(4-bromophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol. One area of research is the potential use of 1-(4-bromophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol in treating other conditions such as glaucoma, liver fibrosis, and cancer. Another area of research is the development of more selective beta-blockers that target specific beta-adrenergic receptors. Finally, there is a need for further research into the mechanisms underlying the cardioprotective effects of 1-(4-bromophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol.
Conclusion
In conclusion, 1-(4-bromophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol is a beta-blocker medication used to treat various cardiovascular conditions. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Carvedilol has shown great potential as a therapeutic agent, and further research is needed to fully understand its pharmacological effects.

Synthesis Methods

The synthesis of 1-(4-bromophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol involves several steps, starting with the reaction of 4-bromophenol with sodium hydride to form 4-bromophenoxide. This is then reacted with 2-propyl-1H-benzimidazole to form the intermediate product, 1-(4-bromophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)propan-2-ol. Finally, this intermediate is reacted with isopropylamine to form 1-(4-bromophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol.

Scientific Research Applications

Carvedilol has been extensively studied for its therapeutic potential in cardiovascular diseases. Research has shown that it can improve left ventricular function, reduce mortality in patients with heart failure, and reduce the risk of myocardial infarction in patients with hypertension. It has also been studied for its potential use in treating other conditions such as glaucoma, liver fibrosis, and cancer.

properties

IUPAC Name

1-(4-bromophenoxy)-3-(2-propylbenzimidazol-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O2/c1-2-5-19-21-17-6-3-4-7-18(17)22(19)12-15(23)13-24-16-10-8-14(20)9-11-16/h3-4,6-11,15,23H,2,5,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVWCLUOCFRAER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=CC=CC=C2N1CC(COC3=CC=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenoxy)-3-(2-propylbenzimidazol-1-yl)propan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.